molecular formula C13H18BrNO3S B2808834 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 2195939-78-5

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2808834
CAS No.: 2195939-78-5
M. Wt: 348.26
InChI Key: HRRJWIYXNDJNIN-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of thiophene-2-carboxamide followed by the introduction of the cyclopentylmethyl group and the hydroxyethoxy group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium for coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-10-7-11(19-8-10)12(17)15-9-13(18-6-5-16)3-1-2-4-13/h7-8,16H,1-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJWIYXNDJNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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